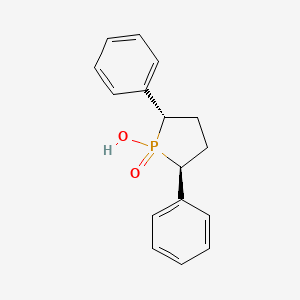

(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide

Description

(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide (CAS: 474049-73-5) is a chiral phospholane oxide with the molecular formula C₁₆H₁₇O₂P and a molecular weight of 272.28 g/mol. It is characterized by a five-membered phospholane ring substituted with two phenyl groups at the 2 and 5 positions and a hydroxyl group at the 1-position . The compound is stored under inert atmospheric conditions at room temperature due to its sensitivity to moisture and oxidation.

This molecule is widely employed in asymmetric catalysis, particularly in the synthesis of chiral α-aminoboronic esters, such as the anticancer drug Velcade (bortezomib). Its role in Group-Assisted Purification (GAP) chemistry enables efficient stereocontrol during reactions while simplifying purification steps by leveraging solubility differences .

Structure

3D Structure

Properties

IUPAC Name |

(2S,5S)-1-hydroxy-2,5-diphenyl-1λ5-phospholane 1-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O2P/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBQOEHGCNDFQE-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(P(=O)(C1C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](P(=O)([C@@H]1C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide typically involves the reaction of 1-phospholanamine, N,N-diethyl-2,5-diphenyl-, 1-oxide with appropriate reagents under controlled conditions. One common method includes the use of hydrogen chloride and water in methanol at 60°C for 16 hours, yielding the desired product with an overall yield of 75% .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced purification techniques to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted phospholane compounds with different functional groups.

Scientific Research Applications

(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and facilitating various catalytic processes. Its chiral nature allows it to induce stereoselectivity in reactions, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Enantiomers

(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide has a stereoisomer, rel-(2R,5S)-1-hydroxy-2,5-diphenylphospholane 1-oxide (CAS: 287733-60-2), which shares identical molecular weight and formula but differs in stereochemical configuration. This enantiomeric pair demonstrates divergent stereoselectivity in asymmetric catalysis. For instance, the (2S,5S) isomer facilitates the formation of specific chiral intermediates in Velcade synthesis, whereas the (2R,5S) isomer may produce enantiomeric byproducts .

Table 1: Stereochemical Comparison

| Property | (2S,5S)-Isomer | rel-(2R,5S)-Isomer |

|---|---|---|

| CAS No. | 474049-73-5 | 287733-60-2 |

| Application | Velcade synthesis | Limited catalytic data |

| Hazards | H302, H315, H319, H335 | Similar hazard profile |

Substituent Variations in Phospholane Derivatives

Phospholane oxides with modified substituents exhibit altered solubility, reactivity, and stereochemical efficiency:

a) Diethyl vs. Diphenyl Substituents

- (2S,5S)-1-(2-((2S,5S)-2,5-Diethylphospholan-1-yl)phenyl)-2,5-diethylphospholane 1-oxide (CAS: 372635-89-6) replaces phenyl groups with ethyl chains.

b) Dimethyl Substituents

- (2S,5S)-2,5-Dimethylphospholane Derivatives (e.g., CAS: 71697-89-7) feature smaller methyl groups, increasing reactivity toward electrophilic substrates. However, their reduced π-π stacking capability may limit utility in aromatic systems .

Table 2: Substituent Effects on Key Properties

Electron-Donating Modifications

Phospholanes with electron-donating groups, such as rel-(2S,5S)-2,5-bis(3,5-di-tert-butyl-4-methoxyphenyl)-1-hydroxyphospholane 1-oxide (CAS: 2417246-32-1), exhibit enhanced electron density on the phosphorus center. This increases catalytic activity in electron-deficient systems but may reduce compatibility with oxidizing agents .

Asymmetric Borylation

The (2S,5S)-isomer enables the synthesis of Velcade via asymmetric borylation of imines, achieving 90% conversion efficiency in the presence of TiCl₄ as a condensation reagent. Column chromatography purification is avoided due to GAP chemistry, streamlining production .

Hazard Profiles

Both (2S,5S)- and (2R,5S)-isomers share similar hazard profiles (H302: harmful if swallowed; H315: skin irritation), necessitating precautions such as gloves (P280) and ventilation (P261) .

Biological Activity

Introduction

(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide is an organophosphorus compound notable for its unique phospholane structure. It has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a chiral auxiliary in asymmetric synthesis. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. As a chiral ligand, it can coordinate with metal centers in catalytic complexes, influencing the stereochemistry of reactions it catalyzes. The hydroxyl group present in the compound can participate in hydrogen bonding and other non-covalent interactions, enhancing its reactivity and selectivity in biological systems .

Drug Discovery

Research indicates that this compound is being explored for its potential use in drug discovery. Its chiral properties make it a candidate for developing chiral drugs that are essential for targeting specific biological pathways .

Anticancer Activity

A study highlighted the compound's potential anticancer properties. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .

Case Studies

-

Chiral Auxiliary in Asymmetric Synthesis

- A study utilized this compound as a chiral auxiliary to synthesize enantiomerically pure compounds. The results showed improved yields and selectivity compared to traditional methods .

- Metal Catalysis

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Stereochemistry | Unique Features |

|---|---|---|---|

| (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide | 226393-33-5 | (2R,5R) | Different stereochemistry affecting reactivity |

| (R,R)-1-hydroxy-1-oxo-2,5-trans-diphenylphospholane | N/A | (R,R) | Contains an oxo group enhancing reactivity |

| This compound | 474049-73-5 | (2S,5S) | Unique stereoisomer with distinct properties |

This table illustrates the diversity within the phospholane family and highlights how variations in stereochemistry can significantly affect biological activity and reactivity.

Q & A

Q. What are the established synthetic routes for (2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide?

The compound is synthesized in a 7-step sequence starting from (1E,3E)-1,4-diphenylbuta-1,3-diene. Key steps include cyclopropane opening, oxidation, and chiral resolution, achieving an overall yield of 27% over 7 steps. Intermediate purification avoids column chromatography by leveraging Group-Assisted Purification (GAP) principles, which exploit differential solubility in solvents like THF and hexanes .

Q. How is this compound characterized in synthetic workflows?

Characterization relies on ³¹P NMR spectroscopy to monitor reaction progress and confirm product purity. For example, crude ³¹P NMR revealed 90% conversion to imine intermediates during condensation reactions. Additional methods include chiral HPLC for enantiomeric excess verification and mass spectrometry (ESI-MS) for structural confirmation .

Q. What storage and stability precautions are recommended for this compound?

Store in a tightly sealed container under inert gas (e.g., N₂) in a dry, ventilated environment. Avoid prolonged exposure to moisture or oxidizers (e.g., peroxides), as degradation may lead to hazardous byproducts. Stability studies recommend periodic purity checks via NMR if stored beyond six months .

Advanced Research Questions

Q. How can researchers address isomerization issues during purification of intermediates derived from this phospholane oxide?

During imine purification, column chromatography with water-containing solvents can trigger isomerization to enamine byproducts. To mitigate this, replace aqueous solvents with anhydrous alternatives (e.g., MgSO₄ or CaSO₄) for drying, and prioritize GAP-based purification to avoid chromatography .

Q. What role does this compound play in asymmetric catalysis?

The compound acts as a chiral auxiliary in the synthesis of α-aminoboronic esters, critical for drugs like Velcade. Its phospholane oxide structure facilitates stereochemical control during asymmetric borylation, achieving >99% enantiomeric excess in optimized conditions .

Q. How can degradation products of this compound be detected and mitigated during long-term studies?

Monitor degradation via ³¹P NMR shifts or HPLC retention time changes. To prevent hazards, avoid extended storage; if degradation is suspected, repurify via recrystallization in ethyl acetate/hexane mixtures or neutralize residues with activated carbon .

Q. What mechanistic insights have been gained from studying its reactivity in condensation reactions?

Kinetic studies using TiCl₄ as a condensing agent revealed complete imine formation within 2 hours (90% conversion). Mechanistic probes (e.g., isotopic labeling) suggest Ti⁴⁺ coordinates the imine intermediate, accelerating nucleophilic attack while suppressing side reactions like hemiaminal formation .

Q. How does solubility behavior impact its application in multistep syntheses?

The compound’s solubility in THF and dichloromethane enables homogeneous reaction conditions, while poor solubility in hexanes facilitates GAP-based purification. Adjusting solvent polarity during workup (e.g., adding petroleum ether) precipitates impurities, yielding >98% pure product without chromatography .

Q. What comparative studies exist between this phospholane oxide and structurally analogous catalysts?

Studies contrast its efficacy with (2R,5R)-diastereomers and dimethyl-substituted analogs. The (2S,5S) configuration shows superior enantioselectivity in boronate additions, attributed to steric and electronic modulation of the phosphorus center .

Q. How can reaction conditions be optimized for high-yield imine formation using this compound?

Replace traditional condensing agents (e.g., CuSO₄) with TiCl₄ , which avoids copper-imine coordination issues. Optimize stoichiometry (1:1.2 amine:aldehyde ratio) and reaction temperature (25°C) to achieve >90% conversion within 2 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.